molecular formula C7H2Cl3N3 B13685139 2,3,6-Trichloropyrido[2,3-b]pyrazine

2,3,6-Trichloropyrido[2,3-b]pyrazine

Cat. No.: B13685139
M. Wt: 234.5 g/mol
InChI Key: BRVIUKXANNPRCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 2,3,6-Trichloropyrido[2,3-b]pyrazine, often involves multicomponent reactions. These reactions typically use starting materials such as substituted pyridines and hydrazines under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[2,3-b]pyrazine derivatives .

Scientific Research Applications

2,3,6-Trichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6-Trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2,3,6-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family, such as:

  • 2,3,5-Trichloropyrido[3,4-b]pyrazine
  • 5H-Pyrrolo[2,3-b]pyrazine
  • 6H-Pyrrolo[3,4-b]pyrazine

These compounds share similar structural features but may exhibit different biological activities and applications. For example, 5H-Pyrrolo[2,3-b]pyrazine derivatives are known for their kinase inhibitory activity, while 6H-Pyrrolo[3,4-b]pyrazine derivatives may have different biological targets .

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,6-trichloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H

InChI Key

BRVIUKXANNPRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

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